PI-1840 vs. Bortezomib: In Vivo Efficacy Against Solid Tumor Xenografts
PI-1840, but not bortezomib, significantly suppresses the growth of human breast tumor xenografts in nude mice. This direct head-to-head in vivo comparison demonstrates that PI-1840 has anti-tumor activity against solid tumors, whereas bortezomib is ineffective in this solid tumor model [1].
| Evidence Dimension | In vivo tumor growth inhibition (breast cancer xenograft) |
|---|---|
| Target Compound Data | Suppresses tumor growth (150 mg/kg, i.p., daily for 14 days) |
| Comparator Or Baseline | Bortezomib (1 mg/kg, twice weekly i.p.) — no significant tumor growth inhibition |
| Quantified Difference | PI-1840 effective; bortezomib ineffective |
| Conditions | Nude mice bearing human breast tumor xenografts (MDA-MB-231) |
Why This Matters
This directly supports procurement for solid tumor research applications, where first-line proteasome inhibitors like bortezomib have limited preclinical efficacy.
- [1] Kazi A, Ozcan S, Tecleab A, Sun Y, Lawrence HR, Sebti SM. Discovery of PI-1840, a novel noncovalent and rapidly reversible proteasome inhibitor with anti-tumor activity. J Biol Chem. 2014 Apr 25;289(17):11906-11915. doi:10.1074/jbc.M113.533950. PMID: 24570003. View Source
